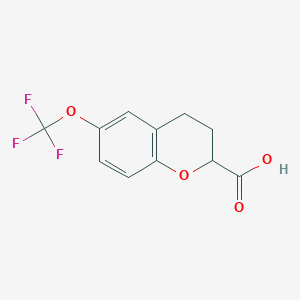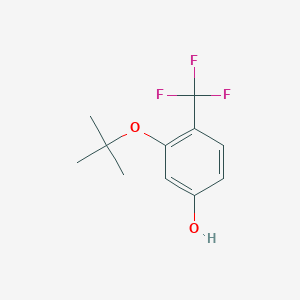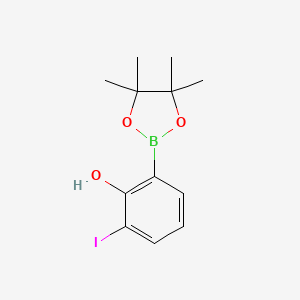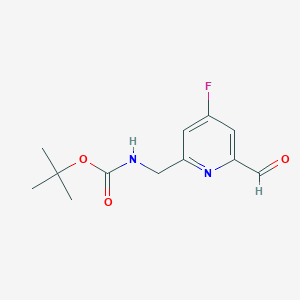
6-(Trifluoromethoxy)chromane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)chromane-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a chromane ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)chromane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of a microwave-assisted process. This method typically includes the following steps:
Starting Materials: The synthesis begins with 5′-bromo-2′-hydroxy-acetophenone and ethyl oxalate.
Reaction Conditions: The reaction is carried out under microwave irradiation, which helps in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethoxy)chromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-(Trifluoromethoxy)chromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)chromane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-chroman-2-carboxylic acid: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
6-Bromochromone-2-carboxylic acid: Contains a bromine atom and is synthesized using similar methods.
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Features hydroxyl and methyl groups, offering different chemical properties.
Uniqueness
6-(Trifluoromethoxy)chromane-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable in designing molecules with specific characteristics and enhances its potential in various applications .
Propriétés
Numéro CAS |
944904-23-8 |
|---|---|
Formule moléculaire |
C11H9F3O4 |
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)18-7-2-4-8-6(5-7)1-3-9(17-8)10(15)16/h2,4-5,9H,1,3H2,(H,15,16) |
Clé InChI |
LWFGUHXHGBQWOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















